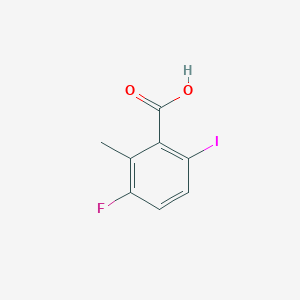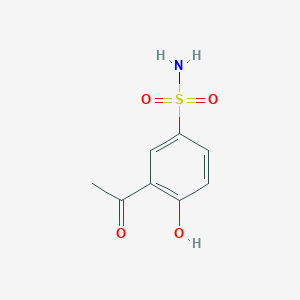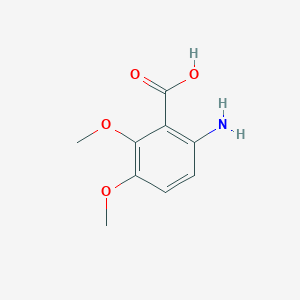
6-amino-2,3-dimethoxybenzoic acid
概要
説明
6-amino-2,3-dimethoxy-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino and methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dimethoxy-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Industrial Production Methods
Industrial production methods for 6-amino-2,3-dimethoxy-benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6-amino-2,3-dimethoxy-benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
科学的研究の応用
6-amino-2,3-dimethoxy-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-amino-2,3-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzoic Acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-2-methoxybenzoic Acid: Similar structure but with only one methoxy group, which can affect its reactivity and applications.
3-Amino-2,6-dimethoxybenzoic Acid: Different positioning of the amino group, leading to variations in chemical behavior.
Uniqueness
6-amino-2,3-dimethoxy-benzoic acid is unique due to the specific arrangement of its functional groups, which provides distinct reactivity and potential applications compared to its similar compounds. The presence of both amino and methoxy groups in specific positions on the benzene ring allows for a wide range of chemical modifications and interactions.
特性
CAS番号 |
5653-51-0 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
6-amino-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) |
InChIキー |
LPDRGWOTVNVWNE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)N)C(=O)O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

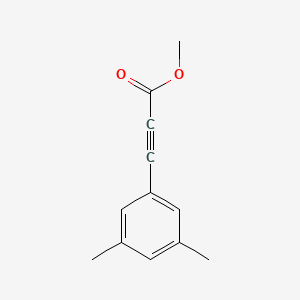
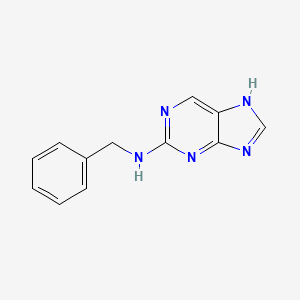
![6-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8752320.png)
![7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8752324.png)
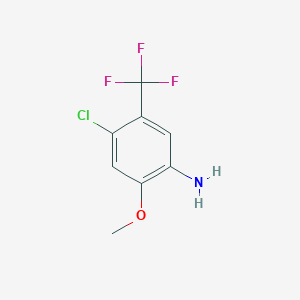
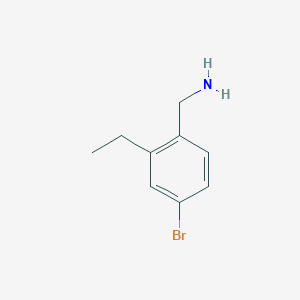
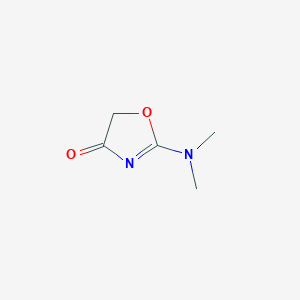
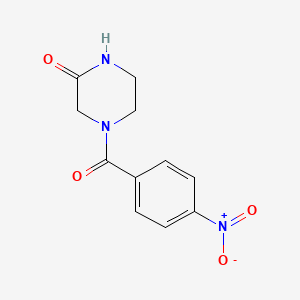
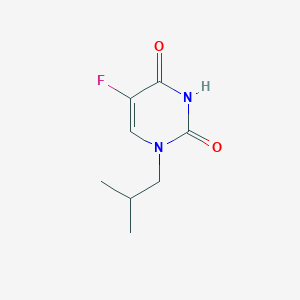
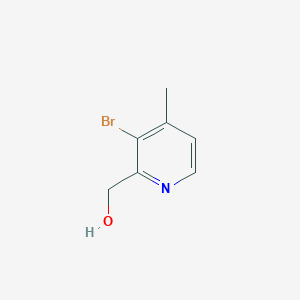
![2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE](/img/structure/B8752382.png)
![(4-(1-(2-Cyano-1-cyclopentylethyl)-1h-pyrazol-4-yl)-7h-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8752385.png)
